molecular formula C7H6BrNO3 B6158052 3-bromo-5-methyl-4-nitrophenol CAS No. 93796-59-9

3-bromo-5-methyl-4-nitrophenol

Cat. No. B6158052
CAS RN: 93796-59-9
M. Wt: 232
InChI Key:
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Description

3-bromo-5-methyl-4-nitrophenol (3-BrMNP) is a synthetic aromatic compound that has a wide range of applications in the scientific community. It has been used in a variety of research fields, including biochemistry, physiology, and drug discovery. 3-BrMNP is a versatile compound that can be used as an intermediate in organic synthesis or as an analytical reagent in the laboratory.

Scientific Research Applications

3-bromo-5-methyl-4-nitrophenol has a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a chromatographic reagent. It has also been used in the synthesis of other compounds, such as nitrobenzyl alcohol. In addition, 3-bromo-5-methyl-4-nitrophenol has been used as a model compound in drug discovery studies. It has been used to study the structure-activity relationships of various compounds and to develop new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-4-nitrophenol is not yet fully understood. However, it is believed that the compound acts by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of drugs. This inhibition leads to decreased metabolism of drugs and increased bioavailability. In addition, 3-bromo-5-methyl-4-nitrophenol has been found to have antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
3-bromo-5-methyl-4-nitrophenol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects. In addition, 3-bromo-5-methyl-4-nitrophenol has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have beneficial effects on memory and cognition.

Advantages and Limitations for Lab Experiments

3-bromo-5-methyl-4-nitrophenol has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound with a long shelf life. In addition, it is a relatively non-toxic compound and is compatible with a variety of other compounds. However, 3-bromo-5-methyl-4-nitrophenol is not soluble in water and is not very soluble in organic solvents, so it may not be suitable for some types of experiments.

Future Directions

Future research could focus on the use of 3-bromo-5-methyl-4-nitrophenol as a therapeutic agent. It has potential applications in the treatment of cancer, inflammation, and neurological disorders. In addition, further research could be done on the mechanism of action of 3-bromo-5-methyl-4-nitrophenol and its potential side effects. Finally, 3-bromo-5-methyl-4-nitrophenol could be used as a model compound in drug discovery studies to develop new drugs or to improve existing drugs.

Synthesis Methods

3-bromo-5-methyl-4-nitrophenol can be synthesized using several different methods. One of the most common methods is the nucleophilic aromatic substitution of nitrobenzene with bromomethane. This reaction is carried out in the presence of a base, such as potassium carbonate, and yields 3-bromo-5-methyl-4-nitrophenol as the product. Other methods of synthesis include the use of anilines and nitroalkanes, as well as the use of nitrobenzyl bromide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-methyl-4-nitrophenol involves the bromination of 5-methyl-4-nitrophenol using bromine in the presence of a catalyst.", "Starting Materials": [ "5-methyl-4-nitrophenol", "Bromine", "Catalyst (such as iron or aluminum trichloride)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 5-methyl-4-nitrophenol in a solvent such as dichloromethane or chloroform.", "Add bromine dropwise to the solution while stirring.", "Add a catalyst such as iron or aluminum trichloride to the solution.", "Heat the solution to reflux for several hours.", "Allow the solution to cool and filter off any solids.", "Wash the solids with a solvent such as water or ethanol.", "Dry the product under vacuum to obtain 3-bromo-5-methyl-4-nitrophenol." ] }

CAS RN

93796-59-9

Product Name

3-bromo-5-methyl-4-nitrophenol

Molecular Formula

C7H6BrNO3

Molecular Weight

232

Purity

95

Origin of Product

United States

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